molecular formula C20H25NO4 B251500 2-(4-sec-butylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide

2-(4-sec-butylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No. B251500
M. Wt: 343.4 g/mol
InChI Key: NFJKZBDELJEFNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-sec-butylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide, commonly known as BDA-410, is a chemical compound that has been studied for its potential therapeutic applications in various diseases. It belongs to the class of compounds known as selective estrogen receptor modulators (SERMs) and has shown promising results in preclinical studies.

Mechanism of Action

BDA-410 is a selective estrogen receptor modulator (SERM) that binds to estrogen receptors (ERs) and modulates their activity. BDA-410 has a higher binding affinity for ER-beta than ER-alpha, which may contribute to its therapeutic effects. BDA-410 has been shown to inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. In osteoporosis, BDA-410 has been shown to increase bone mineral density by promoting osteoblast differentiation and inhibiting osteoclast activity. In Alzheimer's disease, BDA-410 has been shown to reduce amyloid-beta plaque formation by modulating the activity of enzymes involved in amyloid-beta production and clearance.
Biochemical and Physiological Effects
BDA-410 has been shown to have various biochemical and physiological effects in preclinical studies. In breast cancer cells, BDA-410 has been shown to induce cell cycle arrest and apoptosis by modulating the activity of various signaling pathways. In osteoporosis, BDA-410 has been shown to increase bone mineral density by promoting osteoblast differentiation and inhibiting osteoclast activity. In Alzheimer's disease, BDA-410 has been shown to reduce amyloid-beta plaque formation and improve cognitive function by modulating the activity of enzymes involved in amyloid-beta production and clearance.

Advantages and Limitations for Lab Experiments

BDA-410 has several advantages as a research tool, including its high binding affinity for ER-beta, its ability to modulate various signaling pathways, and its potential therapeutic applications in various diseases. However, there are also some limitations to using BDA-410 in lab experiments. For example, BDA-410 has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. Additionally, BDA-410 may have off-target effects that could complicate data interpretation.

Future Directions

There are several future directions for research on BDA-410. One area of interest is the potential therapeutic applications of BDA-410 in breast cancer, osteoporosis, and Alzheimer's disease. Clinical trials will be needed to determine the safety and efficacy of BDA-410 in humans. Another area of interest is the development of new 2-(4-sec-butylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide that have improved selectivity and potency for ER-beta. Finally, further research is needed to elucidate the molecular mechanisms underlying the effects of BDA-410 on various signaling pathways and cellular processes.

Synthesis Methods

The synthesis of BDA-410 involves the reaction of 2,4-dimethoxyphenylacetic acid with sec-butylbromide in the presence of potassium carbonate and copper powder. The resulting product is then reacted with 4-hydroxyphenol in the presence of sodium hydride to yield BDA-410. The purity and yield of the compound can be improved by using column chromatography and recrystallization techniques.

Scientific Research Applications

BDA-410 has been studied for its potential therapeutic applications in various diseases, including breast cancer, osteoporosis, and Alzheimer's disease. In preclinical studies, BDA-410 has shown promising results in inhibiting the growth of breast cancer cells and reducing bone loss in an animal model of osteoporosis. BDA-410 has also been shown to improve cognitive function and reduce amyloid-beta plaque formation in a mouse model of Alzheimer's disease.

properties

Molecular Formula

C20H25NO4

Molecular Weight

343.4 g/mol

IUPAC Name

2-(4-butan-2-ylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C20H25NO4/c1-5-14(2)15-6-8-16(9-7-15)25-13-20(22)21-18-11-10-17(23-3)12-19(18)24-4/h6-12,14H,5,13H2,1-4H3,(H,21,22)

InChI Key

NFJKZBDELJEFNL-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)OC)OC

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.